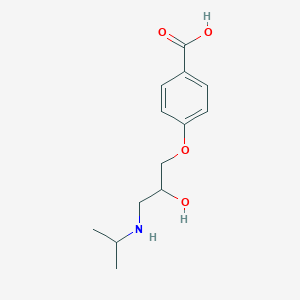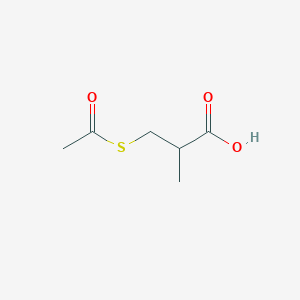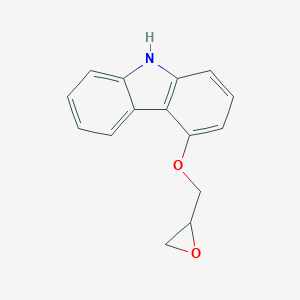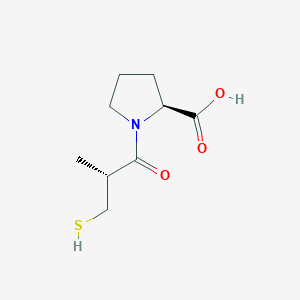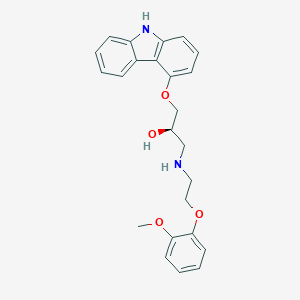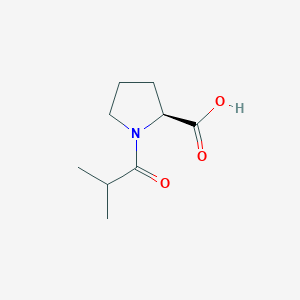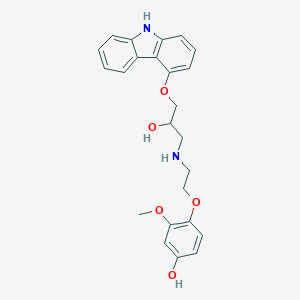
4-Hydroxycarvedilol
Overview
Description
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol is an active metabolite of the drug carvedilol, which is commonly used as a nonselective beta-adrenergic receptor antagonist for the treatment of hypertension and heart failure . This metabolite is formed primarily through the oxidation of carvedilol by the cytochrome P450 enzyme CYP2D6 . It is known to be a more potent beta-adrenergic receptor antagonist than carvedilol itself but has weaker vasodilatory activity .
Mechanism of Action
Target of Action
4’-Hydroxyphenyl Carvedilol, also known as 4’-Hydroxycarvedilol or 4-Hydroxycarvedilol, is a metabolite of Carvedilol . It primarily targets the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility .
Mode of Action
4’-Hydroxyphenyl Carvedilol acts as a β-adrenergic receptor antagonist . This means it binds to β-adrenergic receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This blockage inhibits the activation of these receptors, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
The primary biochemical pathway involved in the action of 4’-Hydroxyphenyl Carvedilol is the adrenergic signaling pathway . By blocking β-adrenergic receptors, 4’-Hydroxyphenyl Carvedilol inhibits the downstream effects of adrenergic signaling, which include increased heart rate and contractility .
Pharmacokinetics
Result of Action
The primary result of 4’-Hydroxyphenyl Carvedilol’s action is a reduction in heart rate and blood pressure . This is due to its antagonistic effect on β-adrenergic receptors, which normally increase heart rate and contractility when activated . Additionally, 4’-Hydroxyphenyl Carvedilol has been found to inhibit the formation of DPPH radicals, indicating potential antioxidant activity .
Action Environment
The action of 4’-Hydroxyphenyl Carvedilol can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of Carvedilol, potentially impacting the drug’s efficacy . Additionally, factors such as diet, age, and co-administration with other drugs can also influence the pharmacokinetics and pharmacodynamics of 4’-Hydroxyphenyl Carvedilol .
Biochemical Analysis
Biochemical Properties
4’-Hydroxyphenyl Carvedilol plays a significant role in biochemical reactions due to its potent β-adrenergic receptor antagonist activity. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP2D6, which oxidizes carvedilol to produce 4’-Hydroxyphenyl Carvedilol . This compound also inhibits the formation of DPPH radicals in a cell-free assay, indicating its antioxidant properties . Additionally, it has been shown to interact with β-adrenergic receptors, leading to its potent antagonist activity .
Cellular Effects
4’-Hydroxyphenyl Carvedilol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a β-adrenergic receptor antagonist, it modulates the signaling pathways associated with these receptors, leading to changes in cellular responses . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage . Furthermore, its interaction with β-adrenergic receptors can influence gene expression and cellular metabolism, contributing to its overall cellular effects .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxyphenyl Carvedilol involves its interaction with β-adrenergic receptors. As a potent β-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity . This binding prevents the activation of downstream signaling pathways, leading to a reduction in cellular responses mediated by β-adrenergic receptors . Additionally, 4’-Hydroxyphenyl Carvedilol’s antioxidant properties contribute to its molecular mechanism by inhibiting the formation of DPPH radicals . This dual action of receptor antagonism and antioxidant activity underlies its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Hydroxyphenyl Carvedilol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard storage conditions, with a stability of up to four years when stored at -20°C . Studies have shown that its β-adrenergic receptor antagonist activity remains consistent over time, indicating its long-term efficacy . Additionally, its antioxidant properties have been observed to persist, providing sustained protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 4’-Hydroxyphenyl Carvedilol vary with different dosages in animal models. Studies have shown that at lower doses, it effectively reduces heart rate and blood pressure by blocking β-adrenergic receptors . At higher doses, it may exhibit toxic or adverse effects, such as bradycardia and hypotension . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
4’-Hydroxyphenyl Carvedilol is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzyme CYP2D6 . This enzyme oxidizes carvedilol to produce 4’-Hydroxyphenyl Carvedilol, which is then further metabolized through various phase I and phase II reactions . These metabolic pathways involve the formation of other metabolites, such as 5’-Hydroxyphenyl Carvedilol and O-desmethyl Carvedilol, which contribute to the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of 4’-Hydroxyphenyl Carvedilol within cells and tissues are influenced by various transporters and binding proteins. It has been observed to interact with P-glycoprotein, a transporter protein that plays a role in its cellular uptake and distribution . This interaction affects the localization and accumulation of the compound within different tissues, contributing to its overall pharmacokinetic profile . Additionally, its lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its target receptors effectively .
Subcellular Localization
The subcellular localization of 4’-Hydroxyphenyl Carvedilol is primarily within the cytoplasm and cell membranes, where it interacts with β-adrenergic receptors . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function, as it allows the compound to effectively bind to its target receptors and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl Carvedilol involves the oxidation of carvedilol. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2D6 . The reaction conditions include the presence of oxygen and the enzyme in a suitable buffer solution.
Industrial Production Methods: In an industrial setting, the production of 4-Hydroxyphenyl Carvedilol can be achieved through biotransformation processes using microbial or enzymatic systems that express CYP2D6. This method ensures a high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this metabolite from carvedilol.
Reduction: Although less common, reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and buffer solutions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Hydroxyphenyl Carvedilol.
Reduction: Reduced forms of 4-Hydroxyphenyl Carvedilol.
Substitution: Various substituted derivatives of 4-Hydroxyphenyl Carvedilol.
Scientific Research Applications
4-Hydroxyphenyl Carvedilol has several scientific research applications:
Comparison with Similar Compounds
Carvedilol: The parent compound, which is a nonselective beta-adrenergic and alpha-adrenergic receptor antagonist.
4-Hydroxycarvedilol: Another metabolite of carvedilol with similar beta-adrenergic receptor antagonism.
Desmethylcarvedilol: A metabolite formed through the demethylation of carvedilol.
Uniqueness: 4-Hydroxyphenyl Carvedilol is unique due to its higher potency as a beta-adrenergic receptor antagonist compared to carvedilol, despite having weaker vasodilatory activity . This makes it particularly useful in research focused on beta-adrenergic receptor interactions and cardiovascular pharmacology.
Properties
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404402 | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142227-49-4 | |
| Record name | 4-Hydroxycarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



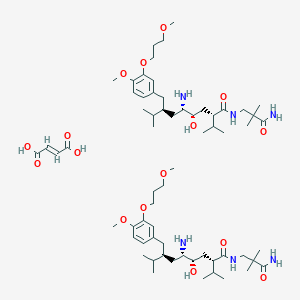


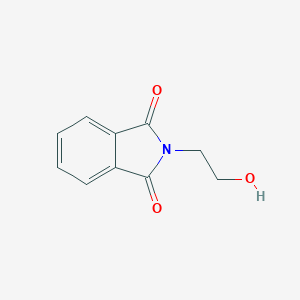
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)
